molecular formula C23H22N6O3S2 B5072746 2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide

2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B5072746
M. Wt: 494.6 g/mol
InChI Key: USRTVCADLCGSEW-UHFFFAOYSA-N
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Description

2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclizing 2-aminothiophenol with a suitable aldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclocondensation reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The benzothiazole and triazole intermediates are then coupled using a sulfanyl linkage.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and triazole derivatives.

Scientific Research Applications

2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antidiabetic agent, anticancer compound, or antimicrobial agent.

    Biological Studies: Investigated for its role in inhibiting specific enzymes or pathways in biological systems.

    Industrial Applications: Used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide apart is its unique combination of a benzothiazole moiety, a triazole ring, and an acetamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S2/c1-3-12-29-19(13-20(30)24-15-8-4-6-10-17(15)32-2)27-28-23(29)33-14-21(31)26-22-25-16-9-5-7-11-18(16)34-22/h3-11H,1,12-14H2,2H3,(H,24,30)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRTVCADLCGSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=NN=C(N2CC=C)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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